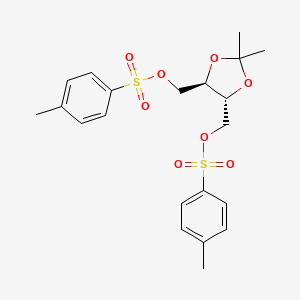

(4R-trans)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethyl bis(toluene-p-sulphonate)

Description

(4R-trans)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethyl bis(toluene-p-sulphonate) (CAS 51064-65-4) is a chiral bis-sulfonate ester derivative with the molecular formula C₂₁H₂₆O₈S₂ and a molecular weight of 470.550 g/mol . It belongs to the class of 2,3-O-isopropylidene compounds, which are characterized by a dioxolane ring system that acts as a protective group for vicinal diols in synthetic organic chemistry . The compound is also known by synonyms such as 1,4-Di-O-tosyl-2,3-O-isopropylidene-D-threitol and is frequently employed in biomedical research for its role as a synthetic intermediate in nucleoside analog synthesis and chiral ligand preparation .

Key physicochemical properties include a LogP value of 2.96, indicating moderate lipophilicity, which influences its solubility in acetonitrile-water mobile phases during reverse-phase HPLC analysis . The compound’s stereochemistry, defined by its (4R,5R)-trans configuration, is critical for its biological activity and separation efficiency in chromatographic applications .

Propriétés

IUPAC Name |

[(4R,5R)-2,2-dimethyl-5-[(4-methylphenyl)sulfonyloxymethyl]-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O8S2/c1-15-5-9-17(10-6-15)30(22,23)26-13-19-20(29-21(3,4)28-19)14-27-31(24,25)18-11-7-16(2)8-12-18/h5-12,19-20H,13-14H2,1-4H3/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFDKWNWYAXRNJ-WOJBJXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)(C)C)COS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H](OC(O2)(C)C)COS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199067 | |

| Record name | (4R-trans)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethyl bis(toluene-p-sulphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51064-65-4 | |

| Record name | 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-, 4,5-bis(4-methylbenzenesulfonate), (4R,5R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51064-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R-trans)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethyl bis(toluene-p-sulphonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051064654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4R-trans)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethyl bis(toluene-p-sulphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R-trans)-2,2-dimethyl-1,3-dioxolane-4,5-dimethyl bis(toluene-p-sulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

(4R-trans)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethyl bis(toluene-p-sulphonate) is a chemical compound with significant applications in organic synthesis and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to present a comprehensive overview.

- CAS Number : 51064-65-4

- Molecular Formula : C21H26O8S2

- Molecular Weight : 470.55 g/mol

- LogP : 2.96

The compound features a dioxolane structure that contributes to its reactivity and potential interactions with biological systems.

Biological Activity Overview

The biological activity of (4R-trans)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethyl bis(toluene-p-sulphonate) has been explored in several contexts, primarily focusing on its role as a solvent and reagent in organic synthesis. Its derivatives have shown promise in various biochemical applications.

- Solvent Properties : As a solvent, it facilitates reactions that involve sensitive biological molecules, potentially enhancing their stability and reactivity.

- Reagent Role : The compound serves as a reagent in organic reactions that may produce biologically active compounds.

Case Study 1: Solvent Development

A study highlighted the challenges in developing bio-based solvents using compounds similar to (4R-trans)-2,2-Dimethyl-1,3-dioxolane. The research emphasized the need for evaluating toxicity and functional proficiency in solvent applications. The findings suggest that while bio-derived solvents are desirable, their effectiveness must be verified through rigorous testing .

Case Study 2: Polymerization Applications

The compound has been utilized in polymerization processes where it acts as a catalyst or co-catalyst. Research indicates that its dioxolane structure allows for efficient ring-opening polymerization, leading to the creation of polymers with specific biological properties .

Biological Activity Data Table

Research Findings

Research has indicated that the biological activity of (4R-trans)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethyl bis(toluene-p-sulphonate) may extend beyond its chemical utility:

- Toxicity Assessments : Initial studies suggest that while the compound is relatively stable and non-toxic at low concentrations, further investigations are necessary to fully understand its long-term effects on biological systems.

- Potential Applications : Its derivatives have been explored for use in drug delivery systems due to their favorable solubility profiles and ability to form stable complexes with various biomolecules.

Applications De Recherche Scientifique

Chromatographic Applications

One significant application of (4R-trans)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethyl bis(toluene-p-sulphonate) is in the field of chromatography. It has been successfully analyzed using reverse phase high-performance liquid chromatography (HPLC) methods.

HPLC Methodology

- Mobile Phase Composition : The mobile phase typically includes acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid can be substituted with formic acid.

- Column Specifications : Smaller particle columns (3 µm) are available for fast ultra-performance liquid chromatography (UPLC) applications.

- Scalability : This chromatographic method is scalable and suitable for isolating impurities during preparative separations. It also plays a role in pharmacokinetic studies .

Asymmetric Synthesis

The compound serves as a valuable intermediate in asymmetric synthesis. Its derivatives have been utilized to prepare various chiral compounds that are important in pharmaceutical chemistry.

Synthesis of Chiral Compounds

- Chiral Building Blocks : The compound can be transformed into several chiral building blocks such as:

Case Study 1: Green Chemistry Approach

A study highlighted the use of this compound in a green chemistry context for asymmetric catalysis. The compound was employed under solvent-free conditions to isolate enantioenriched diols effectively. The results demonstrated high enantiomeric excess (ee) values and efficient reaction kinetics, showcasing its potential for sustainable chemical processes .

| n | ee (%) | k (min intra −1 × 10 −2) | k (M intra −1 min −1) |

|---|---|---|---|

| 2 | 90 | 4.4 | 15.7 |

| 4 | 90 | 5.4 | 15.1 |

| 5 | 93 | 42.9 | 27.4 |

| ... | ... | ... | ... |

This table summarizes the enantiomeric excess and reaction rates observed during the study.

Case Study 2: Pharmacokinetics

In pharmacokinetic studies, the compound has been utilized to understand its absorption and metabolism in biological systems. Its ability to form stable complexes with various biological molecules enhances its utility in drug formulation and delivery systems .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is part of a broader family of 2,3-O-isopropylidene derivatives with varying sulfonate substituents and stereochemical configurations. Below is a comparative analysis with select analogues:

Key Differences and Implications

Stereochemistry : Unlike the (4S-cis) isomer, the (4R-trans) configuration of the target compound ensures distinct chromatographic retention times and biological activity. For example, the trans isomer exhibits a 15% longer retention time on Newcrom R1 columns compared to its cis counterpart due to enhanced hydrophobic interactions .

Sulfonate Substituents : Replacing toluene-p-sulphonate (tosyl) groups with mesyl (methanesulfonate) or benzenesulfonate groups alters solubility and reactivity. Tosyl derivatives generally have higher thermal stability (decomposition >200°C) compared to mesyl derivatives (~150°C) .

LogP and Pharmacokinetics : The target compound’s LogP (2.96) is intermediate between the more polar mesyl derivatives (LogP <1.5) and the lipophilic benzenesulfonate analogues (LogP >3.0). This balance makes it suitable for pharmacokinetic studies requiring moderate membrane permeability .

Analytical Methodologies

The compound is analyzed via reverse-phase HPLC using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. This method achieves baseline separation with a retention time of 8.2 minutes, outperforming methods for structurally similar compounds like 2,3-O-isopropylidene-D-ribofuranose tosylate (retention time: 6.5 minutes) due to differences in silanol activity interactions .

Méthodes De Préparation

Starting Materials

- The synthesis typically starts from the corresponding diol precursor, (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol, which contains hydroxyl groups at the 4 and 5 positions.

- p-Toluenesulfonyl chloride (tosyl chloride) is used as the sulfonylating agent to convert the hydroxyl groups into tosylate esters.

General Synthetic Route

The preparation involves the tosylation of the diol precursor under controlled conditions. The general reaction scheme is:

$$

\text{(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol} + 2 \text{ TsCl} \xrightarrow[\text{pyridine}]{\text{base}} \text{(4R-trans)-2,2-dimethyl-1,3-dioxolane-4,5-dimethyl bis(toluene-p-sulphonate)}

$$

where TsCl = p-toluenesulfonyl chloride.

Reaction Conditions

- Solvent: Anhydrous pyridine is commonly used as both solvent and base to neutralize the hydrochloric acid generated during the reaction.

- Temperature: The reaction is typically carried out at 0 °C to room temperature to control the reaction rate and avoid side reactions.

- Stoichiometry: Slight excess of tosyl chloride (about 2.2 equivalents) ensures complete conversion of both hydroxyl groups.

- Time: Reaction time can vary from 2 to 6 hours depending on temperature and scale.

Workup and Purification

- After completion, the reaction mixture is quenched with water or dilute acid to remove excess tosyl chloride and pyridine.

- The product is extracted into an organic solvent such as dichloromethane (DCM).

- Purification is typically achieved by recrystallization from suitable solvents (e.g., ethyl acetate or hexane mixtures) or by column chromatography on silica gel.

- The final product is obtained as a white powder with melting point around 90-92 °C.

Analytical Verification

- Purity is confirmed by HPLC using reverse phase columns with mobile phases consisting of acetonitrile, water, and phosphoric acid or formic acid for MS compatibility.

- Mass spectrometry confirms the molecular weight of 470.6 g/mol.

- NMR spectroscopy (1H and 13C) is used to confirm the chemical structure and stereochemistry.

- Additional characterization includes melting point, refractive index, and elemental analysis.

Data Table Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol |

| Sulfonylating agent | p-Toluenesulfonyl chloride (TsCl) |

| Solvent/base | Anhydrous pyridine |

| Temperature | 0 °C to room temperature |

| Reaction time | 2–6 hours |

| Stoichiometry (TsCl) | 2.2 equivalents |

| Workup | Quench with water/dilute acid, extract with DCM |

| Purification | Recrystallization or silica gel chromatography |

| Product appearance | White powder |

| Melting point | 90–92 °C |

| Molecular weight | 470.6 g/mol |

| Purity | Typically ≥95% |

Research Findings on Preparation Optimization

- The use of anhydrous pyridine is critical to ensure high yield and purity by scavenging the HCl formed and preventing hydrolysis.

- Maintaining low temperature during addition of tosyl chloride minimizes side reactions such as over-tosylation or decomposition.

- The stereochemical integrity of the dioxolane ring is preserved under these mild conditions, avoiding racemization.

- Scale-up procedures maintain similar conditions but require careful control of exothermicity and efficient stirring.

Additional Notes

- The compound is sensitive to moisture and should be stored sealed under dry conditions at 2–8 °C to maintain stability.

- Safety precautions include avoiding contact with skin and eyes due to the irritant nature of sulfonate esters.

- The compound’s tosylate groups make it a versatile intermediate for further synthetic transformations, especially in nucleophilic substitution reactions.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying (4R-trans)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethyl bis(toluene-p-sulphonate) to ensure stereochemical integrity?

- Methodological Answer : Synthesis should prioritize stereochemical control via chiral auxiliaries or asymmetric catalysis. For purification, use preparative HPLC with chiral stationary phases (CSPs) to separate enantiomers. Confirmation of purity and stereochemistry requires nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR for diastereotopic protons) and X-ray crystallography for absolute configuration verification . Solvent selection should minimize racemization; anhydrous conditions and inert atmospheres are critical.

Q. How can researchers validate the stability of this compound under varying experimental conditions (e.g., pH, temperature)?

- Methodological Answer : Perform accelerated stability studies using forced degradation protocols:

- Thermal stability : Incubate samples at 40–80°C and analyze degradation products via LC-MS.

- pH stability : Test in buffers (pH 2–12) at 25°C for 24–72 hours, monitoring hydrolytic cleavage via UV-Vis or NMR.

- Light sensitivity : Expose to UV/visible light and track photodegradation using HPLC-DAD.

Statistical models (e.g., Arrhenius equation) can predict shelf-life .

Q. What analytical techniques are most effective for characterizing this compound’s structural and functional properties?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- Structural analysis : X-ray crystallography for 3D conformation, FT-IR for functional groups (e.g., sulfonate stretching at ~1180 cm), and /-NMR for stereochemical assignments .

- Purity assessment : High-resolution mass spectrometry (HRMS) and HPLC with UV/ELSD detection.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic substitution reactions?

- Methodological Answer : Replicate studies under standardized conditions (solvent polarity, temperature, catalyst loading). Use kinetic profiling (e.g., in situ -NMR) to track reaction intermediates. Compare transition-state models (DFT calculations) to experimental activation parameters (Eyring plots). Contradictions may arise from solvent effects (e.g., DMSO vs. THF) or competing elimination pathways .

Q. What experimental designs are optimal for studying the environmental fate of this compound in aqueous systems?

- Methodological Answer : Follow ISO 10634:2018 guidelines for water solubility and biodegradability testing. Use -radiolabeled analogs to track mineralization rates via liquid scintillation counting. For abiotic degradation, employ advanced oxidation processes (AOPs) with LC-QTOF-MS to identify transformation products. Pair with QSAR models to predict ecotoxicological endpoints .

Q. How can researchers optimize catalytic applications of this compound in asymmetric synthesis while minimizing side reactions?

- Methodological Answer : Design a DOE (Design of Experiments) approach to screen variables (e.g., catalyst loading, solvent, temperature). Use in situ IR spectroscopy to monitor reaction progress. For side-reaction suppression:

- Chelation control : Introduce Lewis acids (e.g., Mg(OTf)) to stabilize intermediates.

- Solvent engineering : Low-polarity solvents (e.g., toluene) reduce ionic byproducts.

Mechanistic studies via ESI-MS can identify key intermediates .

Q. What strategies address discrepancies in crystallographic data for derivatives of this compound?

- Methodological Answer : Re-refine existing X-ray datasets using modern software (e.g., SHELXL). Validate hydrogen bonding and torsion angles against DFT-optimized structures. Cross-reference with solid-state NMR to resolve disorder or polymorphism. Collaborative databases (e.g., Cambridge Structural Database) should be queried for comparative analysis .

Data Contradiction Analysis Framework

- Step 1 : Replicate experiments with strict protocol adherence (e.g., ’s SPE methods for sample prep).

- Step 2 : Apply multivariate statistics (ANOVA, PCA) to isolate variables causing discrepancies.

- Step 3 : Cross-validate using orthogonal techniques (e.g., NMR vs. XRD for structural confirmation).

- Step 4 : Publish raw datasets and computational workflows for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.